
1-(吡咯烷-2-基)丙烷-2-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(Pyrrolidin-2-yl)propan-2-ol” is a chemical compound with the molecular formula C7H15NO . It has a molecular weight of 129.2 . The compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The compound has been synthesized and used as a chiral auxiliary in stereoselective aldol reactions with benzaldehyde . The synthesis process involved the N-propionylation of the pyrrolidine derivative . The stereoselectivity of the reactions was investigated as a function of temperature, solvent, chelating agent, and the amount of the chelating agent used .Molecular Structure Analysis
The molecular structure of “1-(Pyrrolidin-2-yl)propan-2-ol” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a propan-2-ol group .Chemical Reactions Analysis
In the context of chemical reactions, “1-(Pyrrolidin-2-yl)propan-2-ol” has been used in stereoselective aldol reactions with benzaldehyde . The compound served as a chiral auxiliary in these reactions .科学研究应用
热力学性质
Mehta、Chauhan 和 Triphati (1997) 的研究重点是吡咯烷-2-酮混合物的热力学,提供了对吡咯烷-2-酮与各种醇(可能包括类似于 1-(吡咯烷-2-基)丙烷-2-醇的化合物)的混合物的摩尔焓的见解。他们的研究结果显示大多数混合物的过量摩尔焓为正值,表明组分之间存在特定的相互作用 (Mehta, Chauhan, & Triphati, 1997)。
分子相互作用和性质
Yadav、Sharma 和 Sharma (2009) 的一项研究考察了吡咯烷-2-酮和低级醇混合物中的分子相互作用。他们利用图论来预测和分析这些混合物的过量热力学性质,这可能与 1-(吡咯烷-2-基)丙烷-2-醇等化合物相关 (Yadav, Sharma, & Sharma, 2009)。
催化和对映选择性应用
崔艳芳 (2008) 研究了一种基于吡咯烷-2-基结构的新型手性有机催化剂的衍生物。这项研究与了解类似化合物(例如 1-(吡咯烷-2-基)丙烷-2-醇)在不对称合成中的潜在催化性质直接相关 (Cui Yan-fang, 2008)。
生物活性与分子对接
Ilić 等人 (2021) 探讨了 1-(吡咯烷-2-基)丙烷-2-酮衍生物的脱氧核糖核酸 I (DNase I) 抑制特性。他们的研究包括分子对接和动力学模拟,这可以深入了解与 1-(吡咯烷-2-基)丙烷-2-醇结构相关的化合物的生物活性 (Ilić et al., 2021)。
立体化学和不对称合成
Andersson 和 Hedenström (2004) 对源自脯氨酸的手性助剂(例如 (S)-2-(吡咯烷-2-基)丙烷-2-醇)的立体选择性烷基化的研究突出了该化合物在不对称合成和立体化学中的重要性 (Andersson & Hedenström, 2004)。
未来方向
作用机制
Target of Action
It is known that pyrrolidine derivatives, which include 1-(pyrrolidin-2-yl)propan-2-ol, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the targets’ function.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities . Therefore, it is plausible that 1-(Pyrrolidin-2-yl)propan-2-ol could affect multiple biochemical pathways, leading to downstream effects.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules, such as nitrogen in the pyrrolidine ring, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Given the known biological activity of pyrrolidine derivatives , it is plausible that this compound could have significant effects at the molecular and cellular levels.
Action Environment
It is known that differences in stereoselectivity can be investigated as a function of temperature, solvent, chelating agent, and the amount of the chelating agent used . This suggests that environmental factors could potentially influence the action of 1-(Pyrrolidin-2-yl)propan-2-ol.
属性
IUPAC Name |
1-pyrrolidin-2-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(9)5-7-3-2-4-8-7/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOPDCKXNICFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
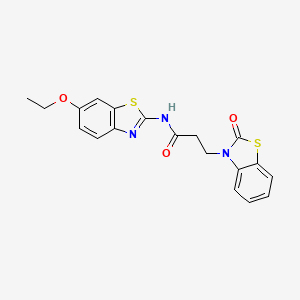
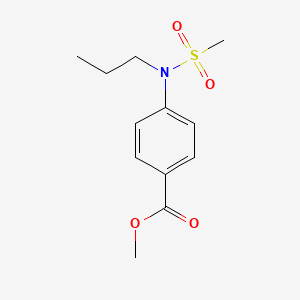


![Phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2978505.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2978507.png)
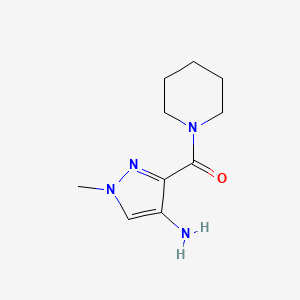
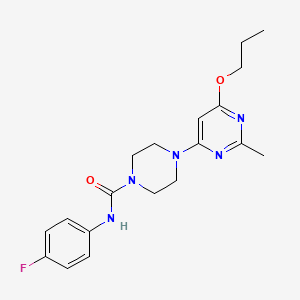
![9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1(13),2,7,10-tetraen-8-amine](/img/structure/B2978512.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-2-fluorophenyl)methanone](/img/structure/B2978513.png)
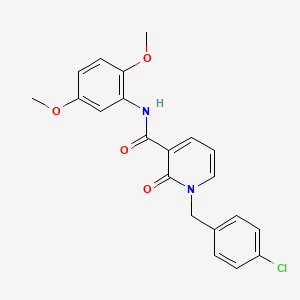
![2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]imidazolidin-4-one](/img/structure/B2978517.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2978519.png)
![Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2978520.png)
